Carbamide peroxide

Catalog No.
S522639
CAS No.
124-43-6
M.F
CH6N2O3
M. Wt
94.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamide peroxide

CAS Number

124-43-6

Product Name

Carbamide peroxide

IUPAC Name

hydrogen peroxide;urea

Molecular Formula

CH6N2O3

Molecular Weight

94.07 g/mol

InChI

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H

InChI Key

AQLJVWUFPCUVLO-UHFFFAOYSA-N

SMILES

C(=O)(N)N.OO

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
500 g/L at °C

Synonyms

Carbamide peroxide; Ortizon; Percarbamid; Percarbamide; Perhydrit; Perhydrol-Urea; Thenardol; Hydroperit; Hydroperite; Hyperol; Murine Ear Drops; Gly-oxide; Thera-ear.

Canonical SMILES

C(=O)(N)N.OO

Description

The exact mass of the compound Carbamide peroxide is 94.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)500 g/l at °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea. It belongs to the ontological category of mixture in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Oxidising. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action for Whitening Teeth

Carbamide peroxide breaks down into hydrogen peroxide (H₂O₂) in the presence of water and warmth []. Hydrogen peroxide is the active ingredient responsible for the bleaching effect. It breaks down colored organic molecules within the tooth structure, resulting in a lightening of tooth color [].

Concentration and Treatment Time

Studies have explored the impact of carbamide peroxide concentration and treatment time on tooth whitening efficacy. Research suggests that both factors influence the outcome []. However, higher concentrations (over 10%) may not necessarily lead to faster or more significant whitening compared to lower concentrations (around 10%) used for longer durations [, ].

In-Office vs. At-Home Bleaching

Carbamide peroxide is used in both in-office and at-home tooth bleaching procedures. In-office treatments typically use higher concentrations (up to 37%) delivered under dental supervision for shorter durations []. At-home bleaching employs lower concentrations (around 10%) applied over a longer period (weeks) using custom trays [].

While in-office treatments may provide faster results, research suggests that at-home bleaching with carbamide peroxide can be equally effective with potentially lower tooth sensitivity [, ].

Safety and Potential Side Effects

Carbamide peroxide is generally considered safe for tooth whitening when used as directed []. However, some potential side effects have been reported, including tooth sensitivity, gum irritation, and temporary enamel erosion [, ].

Carbamide peroxide is a white, crystalline solid compound []. It is formed by combining hydrogen peroxide (H₂O₂) and urea (CO(NH₂)₂), acting as a carrier for the more reactive hydrogen peroxide molecule []. Its significance lies in its ability to slowly release hydrogen peroxide upon contact with water or surfaces, offering a more stable and controlled source of the oxidizing agent compared to liquid hydrogen peroxide [, ].


Molecular Structure Analysis

Carbamide peroxide possesses a unique structure where hydrogen peroxide (H₂O₂) interacts with urea (CO(NH₂)₂). The hydrogen atoms from the peroxide group form hydrogen bonds with the carbonyl oxygen (C=O) of the urea molecule []. This interaction creates a cage-like structure that stabilizes the peroxide group and controls its release.

Key Features:

  • Hydrogen bonding between peroxide and urea groups [].
  • Cage-like structure for controlled release of hydrogen peroxide.

Chemical Reactions Analysis

Carbamide peroxide undergoes several key reactions relevant to scientific research:

  • Decomposition: Upon contact with water or mucous membranes, carbamide peroxide decomposes slowly, releasing hydrogen peroxide (H₂O₂) and urea (CO(NH₂)₂):

(CH₆N₂O₃) + H₂O → H₂O₂ + CO(NH₂)₂ []

  • Oxidation: The released hydrogen peroxide acts as an oxidizing agent, breaking down organic materials and having bleaching properties []. This reaction is crucial in various applications, including earwax removal and teeth whitening.

Additional Reactions:


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline solid [].
  • Melting point: 135°C (decomposition) [].
  • Solubility: Highly soluble in water [].
  • Stability: Relatively stable in dry conditions, decomposes slowly in water [].
  • Chemical properties: Oxidizing agent, releases hydrogen peroxide upon decomposition [].

The mechanism of action of carbamide peroxide depends on the specific application. Here are two primary examples:

  • Earwax removal: In earwax removal solutions, carbamide peroxide decomposes upon contact with earwax, releasing hydrogen peroxide. The released H₂O₂ breaks down the earwax components, facilitating its removal.
  • Teeth whitening: In teeth whitening products, carbamide peroxide slowly releases hydrogen peroxide, which penetrates tooth enamel and dentin. The H₂O₂ breaks down colored molecules within the tooth structure, resulting in a whitening effect.

Data Source:

Note

The mechanism of action might differ based on the specific research context.

  • Irritation: High concentrations or prolonged use can cause skin and mucous membrane irritation.
  • Ingestion: Accidental ingestion can cause gastrointestinal upset.
  • Eye contact: Contact with eyes can cause irritation and temporary vision problems.

Safety Precautions:

  • Always follow recommended usage instructions for specific products containing carbamide peroxide.
  • Avoid contact with eyes and mucous membranes.
  • Store in a cool, dry place away from children and pets.

Data Source:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics.

Exact Mass

94.0378

Density

0.8 at 68 °F (USCG, 1999)

Appearance

Solid powder

Melting Point

167 to 185 °F (decomposes) (NTP, 1992)
75-85

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31PZ2VAU81

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (94.34%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a dental bleaching agent. Indicated as an oral wound healing agent in oral mucosal injuries. Indicated as an aid in the removal of hardened ear wax.

Pharmacology

Carbamide peroxide releases hydrogen peroxide and free radicals upon contact with water or outer surfaces of ear and tooth. Hydrogen peroxide exerts cerumenolytic, enamel-bleaching and antiseptic actions. _In vitro_, the chemical stability of ceramics against bleaching agents was observed after treatment with 15% carbamide peroxide for 56 h, 16% carbamide peroxide for 126 h, 10% or 15% carbamide peroxide and 38% hydrogen peroxide for 30 minutes or 45 minutes, respectively [A32336]. According to _in vitro_ studies, high (37%) or low (10 or 16%) concentrated carbamide peroxide agents were similarly effective as oral bleaching agents [A32337]. Treatment with carbamide peroxide may lead to demineralization which involves decreased mineral content of enamel calcium, phosphate, and fluoride, and alteration of the chemical, structural, and mechanical properties [A32339]. Carbamide peroxide may affect the organic components of the enamel and lead to increased susceptibility to erosion, fracture stability or decreased abrasion resistance of the treated area [A32339].
Carbamide Peroxide is an agent composed of urea and hydrogen peroxide. As an earwax removal agent, carbamide peroxide releases, upon administration into the ear, oxygen and causes foaming which helps soften, loosen and remove excessive earwax. It is also used as a disinfectant and in dentistry for its teeth whitening effects.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Carbamide peroxide release hydrogen peroxide upon contact with teeth, which is a strong oxidizing and bleaching agent. It also release free radicals such as H+ or H3O+ [A32336]. Hydrogen peroxide also acts as an antiseptic, especially in sites with relative anaerobiosis. Following otic administration, carbamide peroxide complex releases hydrogen peroxide that breaks up the hardened wax. The hydrogen peroxide component, which further breaks down into water, is also a cerumenolytic that hydrates the desquamated sheets of corneocytes, which are the major constituent of cerumen plugs [A32340]. The glycerol and urea facilitates softening of the cerumen, either with or without syringing [L1974]. Both hydrogen peroxide and urea mildly induce keratolysis with disintegration of the ear wax to help reduce the keratin-load in the ear debris and allow other active components to reach the skin under the debris [A32340, L1974].

Pictograms

Oxidizer;Corrosive

Other CAS

124-43-6

Wikipedia

Carbamide peroxide

Biological Half Life

No established pharmacokinetic data.

Use Classification

Cosmetics -> Oxidising

General Manufacturing Information

Urea, compd. with hydrogen peroxide (H2O2) (1:1): ACTIVE

Dates

Modify: 2023-08-15
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14: Monteiro RV, Monteiro S Jr, Caldeira de Andrada MA. Clinical evaluation of two in-office dental bleaching agents. Am J Dent. 2018 Oct;31(5):239-242. PubMed PMID: 30346669.
15: Gabrial SGN, Shakib MR, Gabrial GN. Protective Role of Vitamin C Intake on Muscle Damage in Male Adolescents Performing Strenuous Physical Activity. Open Access Maced J Med Sci. 2018 Sep 11;6(9):1594-1598. doi: 10.3889/oamjms.2018.337. eCollection 2018 Sep 25. PubMed PMID: 30337971; PubMed Central PMCID: PMC6182534.
16: Mushashe AM, Coelho BS, Garcia PP, Rechia BN, da Cunha LF, Correr GM, Gonzaga CC. Effect of different bleaching protocols on whitening efficiency and enamel superficial microhardness. J Clin Exp Dent. 2018 Aug 1;10(8):e772-e775. doi: 10.4317/jced.54967. eCollection 2018 Aug. PubMed PMID: 30305875; PubMed Central PMCID: PMC6174019.
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